4-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
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Overview
Description
4-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a heterocyclic compound that features a triazolo-pyridazine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the triazole and pyridazine rings in its structure suggests that it may exhibit a range of biological activities.
Mechanism of Action
are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Analysis
Biochemical Properties
6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions due to its ability to bind with a variety of enzymes and receptors. This compound has been shown to interact with enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active sites of these enzymes. Additionally, 6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine has been found to interact with various proteins, influencing their structure and function .
Cellular Effects
The effects of 6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . By modulating these pathways, 6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine can alter gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of antioxidant genes while downregulating pro-inflammatory genes . These changes can lead to altered cellular functions, including enhanced cell survival and reduced oxidative stress.
Molecular Mechanism
The molecular mechanism of action of 6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine involves its binding interactions with biomolecules. This compound can inhibit enzymes such as cholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters . Additionally, 6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine can activate certain kinases, leading to phosphorylation of target proteins and subsequent changes in gene expression . These molecular interactions underpin the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine can lead to sustained changes in cellular function, including persistent upregulation of antioxidant genes and prolonged inhibition of pro-inflammatory pathways .
Dosage Effects in Animal Models
The effects of 6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization in the therapeutic use of this compound.
Metabolic Pathways
6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism is crucial for its biological activity and toxicity profile.
Transport and Distribution
The transport and distribution of 6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins in the plasma can influence the compound’s distribution and accumulation in various tissues . These interactions are critical for the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine is an important determinant of its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications such as phosphorylation can influence its targeting to specific subcellular compartments . These localization patterns are essential for the compound’s biological effects.
Preparation Methods
The synthesis of 4-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves multiple steps, starting from readily available starting materials. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under suitable conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Comparison with Similar Compounds
Similar compounds to 4-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine include other triazolo-pyridazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]quinoxalines: Studied for their antiviral and antimicrobial activities.
4-amino-4H-1,2,4-triazole-3-thiol derivatives: Investigated for their potential as antifungal and anticancer agents. The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl group, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
6-[(4-methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-2-4-14(5-3-13)12-24-17-7-6-16-20-21-18(23(16)22-17)15-8-10-19-11-9-15/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNZOZADNWASCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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